molecular formula C9H9FN2O B3346483 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- CAS No. 1196510-42-5

1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-

Cat. No.: B3346483
CAS No.: 1196510-42-5
M. Wt: 180.18 g/mol
InChI Key: UQHBDSRYEYUHOL-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a pyridine ring fused to a pyrrole ring, with ethoxy and fluoro substituents at the 5 and 4 positions, respectively. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 5-ethoxy-4-fluoro-2-nitropyridine, a reduction step can be employed to convert the nitro group to an amino group, followed by cyclization to form the desired pyrrolopyridine structure. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro position, where nucleophiles such as amines or thiols can replace the fluoro group, forming new derivatives.

    Cyclization: Intramolecular cyclization reactions can be employed to form more complex fused ring systems.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- involves its interaction with molecular targets such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can block their signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- can be compared with other similar compounds in the pyrrolopyridine family, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of the pyrrolopyridine scaffold in chemical research and drug development.

Properties

IUPAC Name

5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c1-2-13-7-5-12-9-6(8(7)10)3-4-11-9/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHBDSRYEYUHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C2C(=C1F)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (3.49 g, 25.3 mmol) and bromoethane (1.10 g, 10.1 mmol) were added to 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (2.6 g, 8.43 mmol) in DMF (5 mL). The reaction was heated to 60° C. in a sealed tube for 24 hours and then filtered. After concentration, the filtrate was purified by reverse phase chromatography (Biotage SP4, C-18 25M+, water/ACN, 90/10→10190, 20CV) to yield 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridine (360 mg, 12% yield) as a solid.
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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